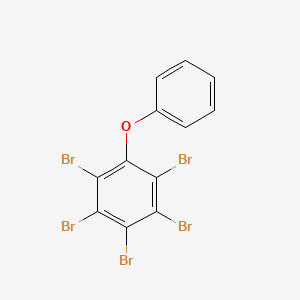

2,3,4,5,6-Pentabromodiphenyl ether

CAS No.: 189084-65-9

Cat. No.: VC2522786

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189084-65-9 |

|---|---|

| Molecular Formula | C12H5Br5O |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 1,2,3,4,5-pentabromo-6-phenoxybenzene |

| Standard InChI | InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | ACRQLFSHISNWRY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Introduction

Chemical Identity and Structure

2,3,4,5,6-Pentabromodiphenyl ether represents a specific congener within the pentabromodiphenyl ether homolog group. Its structural configuration features five bromine atoms positioned at the 2,3,4,5,6 locations on one phenyl ring, while the second phenyl ring remains unsubstituted.

Basic Identifiers and Nomenclature

The compound is uniquely identified through several standardized systems:

The nomenclature "2,3,4,5,6-" indicates the positions of bromine atoms on one phenyl ring of the diphenyl ether structure. This specific bromination pattern distinguishes BDE-116 from other pentabromodiphenyl ether congeners such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) and BDE-100 (2,2',4,4',6-pentabromodiphenyl ether), which have different distribution patterns of the five bromine atoms .

Physical and Chemical Properties

2,3,4,5,6-Pentabromodiphenyl ether exhibits physical and chemical properties characteristic of heavily brominated aromatic compounds. These properties influence its environmental behavior, analytical detection methods, and potential applications.

Basic Physical Properties

*Note: Property data marked with an asterisk represents values reported for similar pentabromodiphenyl ether congeners and may vary slightly for BDE-116.

Chemical Reactivity and Stability

Like other PBDEs, 2,3,4,5,6-Pentabromodiphenyl ether demonstrates considerable environmental persistence, attributable to the stability conferred by its brominated aromatic structure. The specific bromination pattern, with all bromine atoms concentrated on one phenyl ring, creates a distinctive electronic distribution that may influence its reactivity compared to other pentabromodiphenyl ether congeners .

The ether bond (C-O-C) connecting the two phenyl rings represents a potential site for degradation under certain environmental conditions, though this process typically proceeds slowly due to the steric hindrance provided by the bromine substituents .

Analytical Methods and Reference Standards

The detection and quantification of 2,3,4,5,6-Pentabromodiphenyl ether in environmental and biological samples requires sophisticated analytical approaches, particularly given the structural similarity among PBDE congeners.

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical technique for BDE-116 determination. High-resolution mass spectrometry (HR-MS) provides additional selectivity for resolving its molecular ion cluster (C₁₂H₅Br₅O) . The characteristic isotope pattern created by the five bromine atoms produces a distinctive mass spectral fingerprint that aids in identification.

Reference Standards

| Standard Format | Matrix | Concentration | Storage Recommendations |

|---|---|---|---|

| Solution Standard | Isooctane | 50 µg/mL | Ambient (>5 °C) |

| Solution Standard | Nonane | 50 µg/mL | Room Temperature |

Environmental Significance and Behavior

As a member of the PBDE family, 2,3,4,5,6-Pentabromodiphenyl ether shares many environmental concerns associated with these persistent organic pollutants, though its specific environmental profile may differ from more widely studied congeners.

Environmental Persistence

The chemical structure of 2,3,4,5,6-Pentabromodiphenyl ether, particularly its high degree of bromination, contributes to its environmental persistence. Pentabromodiphenyl ethers as a class are known to resist biodegradation, photolysis, and hydrolysis under typical environmental conditions . While specific half-life data for BDE-116 is limited, pentaBDEs generally demonstrate persistence sufficient for classification as persistent organic pollutants under international agreements .

Environmental Transformation

Environmental transformation of 2,3,4,5,6-Pentabromodiphenyl ether may occur through various pathways, including:

-

Photolytic debromination, potentially yielding lower brominated congeners

-

Metabolic transformation in biological systems

-

Reductive debromination in anaerobic environments

The specific bromination pattern of BDE-116, with all five bromine atoms concentrated on one phenyl ring, may influence its susceptibility to various transformation processes compared to other pentaBDE congeners with distributed bromination patterns .

Toxicological Considerations

While toxicological data specific to 2,3,4,5,6-Pentabromodiphenyl ether remains limited, information from studies on structurally similar pentabromodiphenyl ether congeners provides context for understanding potential health concerns.

General Toxicological Profile

PentaBDEs as a class have demonstrated several toxicological effects in experimental studies:

-

Disruption of thyroid hormone homeostasis

-

Neurodevelopmental effects, particularly during critical developmental windows

-

Potential endocrine disruption

-

Liver enzyme induction and hepatic effects

The unique bromination pattern of BDE-116 may result in toxicological properties that differ from more extensively studied congeners such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) .

Structure-Activity Relationships

The positioning of all five bromine atoms on a single phenyl ring in BDE-116 creates a distinct electronic distribution and steric profile that may influence its biological interactions compared to other pentaBDE congeners with distributed bromination patterns. Structure-activity relationship analyses suggest that bromination patterns significantly influence PBDE interactions with biological receptors, including thyroid hormone transport proteins and nuclear receptors .

Production and Uses

Applications

While specific application data for 2,3,4,5,6-Pentabromodiphenyl ether is limited, pentabromodiphenyl ethers as a class were primarily utilized as additive flame retardants in:

-

Flexible polyurethane foam for furniture and automotive applications

-

Epoxy resins and laminates

-

Circuit boards and electronic equipment

-

Textile coatings and thermoplastic resins

These applications leveraged the flame-retardant properties conferred by the bromine content, which can interfere with combustion chemistry by releasing bromine radicals that quench fire-propagating free radicals .

Regulatory Status

The regulation of 2,3,4,5,6-Pentabromodiphenyl ether falls within the broader regulatory framework for pentabromodiphenyl ethers.

International Regulations

PentaBDE commercial mixtures are subject to significant international regulatory control:

-

Stockholm Convention on Persistent Organic Pollutants: Commercial pentaBDE is listed in Annex A, requiring parties to eliminate production and use .

-

Rotterdam Convention: PentaBDE (including tetra- and pentabrominated congeners) is listed in Annex III, subjecting it to the Prior Informed Consent procedure for international trade .

While these regulations primarily target commercial mixtures, they effectively limit the production and use of individual pentaBDE congeners, including BDE-116.

Regional and National Regulations

Multiple jurisdictions have implemented specific restrictions on pentabromodiphenyl ethers:

-

European Union: Restricted under REACH and RoHS directives

-

United States: Regulated under the Toxic Substances Control Act (TSCA)

-

Australia: Listed as a Priority Existing Chemical with import prohibited since 2007

-

Canada: Subject to environmental protection regulations

These regulatory frameworks typically address pentaBDEs as a class or group rather than regulating individual congeners specifically .

2,3,4,5,6-Pentabromodiphenyl ether serves as an important analytical reference compound for environmental monitoring and research purposes.

Metabolic Studies

The unique bromination pattern of BDE-116 makes it valuable for metabolic transformation studies. Researchers can track specific debromination pathways by monitoring the formation of transformation products with distinctive bromination patterns, providing insights into the environmental fate of PBDEs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume